molecular formula C10H18MoO6 B8071513 Molybdenyl acetylacetonate

Molybdenyl acetylacetonate

Cat. No.: B8071513
M. Wt: 330.20 g/mol
InChI Key: MYGDEXXAVVTFCN-VGKOASNMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molybdenyl acetylacetonate, also known as bis(acetylacetonato)dioxomolybdenum(VI), is a coordination complex derived from molybdenum and acetylacetone. This compound is characterized by its bright yellow color and is commonly used as a catalyst in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Molybdenyl acetylacetonate is typically synthesized by reacting molybdenum trioxide with acetylacetone in the presence of a base. The reaction proceeds as follows:

MoO3+2HacacMoO2(acac)2+H2O\text{MoO}_3 + 2 \text{Hacac} \rightarrow \text{MoO}_2(\text{acac})_2 + \text{H}_2\text{O} MoO3​+2Hacac→MoO2​(acac)2​+H2​O

where Hacac represents acetylacetone. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but may include additional steps for purification and crystallization to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Molybdenyl acetylacetonate undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced to lower oxidation states of molybdenum.

    Substitution: Ligands in the complex can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include tert-butyl hydroperoxide for oxidation reactions and various organic substrates for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products are often epoxides or other oxidized organic compounds .

Scientific Research Applications

Molybdenyl acetylacetonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which molybdenyl acetylacetonate exerts its effects involves the coordination of the molybdenum center with the acetylacetonate ligands. This coordination creates a stable complex that can facilitate various catalytic processes. The molybdenum center can undergo changes in oxidation state, allowing it to participate in redox reactions and other catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Molybdenyl acetylacetonate is unique due to its high stability and reactivity, making it particularly effective in catalytic applications involving oxidation and epoxidation reactions. Its ability to form stable complexes with various ligands also enhances its versatility in different chemical processes .

Properties

IUPAC Name

molybdenum(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mo.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGDEXXAVVTFCN-VGKOASNMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mo+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mo+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18MoO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.